This compound can be sourced from various chemical suppliers and is typically classified under the category of chiral amino acids. Its structural formula is represented as C11H16ClFNO3, with a molecular weight of approximately 245.70 g/mol. The compound's IUPAC name is methyl (2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride, indicating its specific stereochemistry and functional groups.
The synthesis of methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride involves several key steps:
The molecular structure of methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride can be described as follows:
| Property | Value |
|---|---|
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate;hydrochloride |
| InChI | InChI=1S/C11H15NO3.ClH/c1-7... |
| SMILES | CC1=C(C=C(C=C1)CC@@HN)O.Cl |
This molecular structure suggests potential interactions with biological targets due to its functional groups.
Methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride can participate in various chemical reactions:
The mechanism of action for methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride primarily involves its interaction with biological receptors or enzymes:
Research indicates that compounds with similar structures have demonstrated potential in modulating neurotransmitter systems, particularly in pain management and anti-inflammatory responses .
The physical and chemical properties of methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride include:
Methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride has several scientific applications:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: